2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid
Description
2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is a pyridine-derived compound featuring a carboxylic acid group at position 4 (isonicotinic acid scaffold), an amino group at position 2, and a 4-(trifluoromethoxy)phenyl substituent at position 5. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric interactions are critical.
Properties
IUPAC Name |
2-amino-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)21-8-3-1-7(2-4-8)10-6-18-11(17)5-9(10)12(19)20/h1-6H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDGCHTOTVHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688245 | |
| Record name | 2-Amino-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261755-93-4 | |
| Record name | 2-Amino-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 4-(trifluoromethoxy)phenylamine is coupled with isonicotinic acid under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with substituted trifluoromethoxy groups.
Scientific Research Applications
2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is investigated for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The isonicotinic acid moiety can chelate metal ions, influencing metalloprotein functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs identified in the evidence, focusing on substituent effects, molecular properties, and inferred functional implications.
Table 1: Structural and Molecular Comparison
*Calculated molecular weight for the target compound.
Substituent Effects on Physicochemical Properties
Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
The target’s 4-(trifluoromethoxy)phenyl group is bulkier and more lipophilic than the trifluoromethyl group in 2-Amino-5-(trifluoromethyl)nicotinic acid . This difference may enhance membrane permeability but reduce solubility in aqueous media.
Amino (-NH₂) vs. Hydroxyl (-OH)
Replacing -NH₂ (target) with -OH (–4 compounds) reduces basicity and hydrogen-bond donor capacity. For example, 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid likely has a lower pKa (~8–10 for -OH vs. ~4–5 for -NH₂), altering ionization state under physiological conditions.
Substituent Positional Isomerism
In 5-Amino-2-fluoroisonicotinic acid , the amino and fluoro groups occupy positions 5 and 2, respectively, reversing their placement in the target. This positional swap could significantly alter electronic effects on the pyridine ring, modulating the carboxylic acid’s acidity and overall reactivity.
Biological Activity
2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid (CAS No. 1261755-93-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Amino group : Contributes to its basicity and potential interactions with biological targets.
- Trifluoromethoxy group : Enhances lipophilicity and may influence binding affinity to receptors.
- Isonicotinic acid moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
The biological activity of 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is hypothesized to involve:
- Enzyme Inhibition : The trifluoromethoxy group may enhance binding to specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of isonicotinic acid exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid | MCF-7 | TBD |
| Similar Derivative A | MCF-7 | 15.3 |
| Similar Derivative B | A549 | 22.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | TBD |
| Escherichia coli | Antibacterial | TBD |
Case Studies
- Anticancer Efficacy : A study conducted on a series of isonicotinic acid derivatives, including the target compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : In a comparative study involving various derivatives, the target compound showed promising results against resistant bacterial strains, indicating potential as a lead compound for further development.
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